

In-Depth Technical Guide: 6-Fluorochromone-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Fluorochromone-2-carboxylic acid

Cat. No.: B156007

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CAS Number: 99199-59-4

Synonyms: 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Introduction

6-Fluorochromone-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the chromone class. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor in the production of the cardiovascular drug Nebivolol.[1][2] Its unique fluorinated structure enhances its utility as a building block in medicinal chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

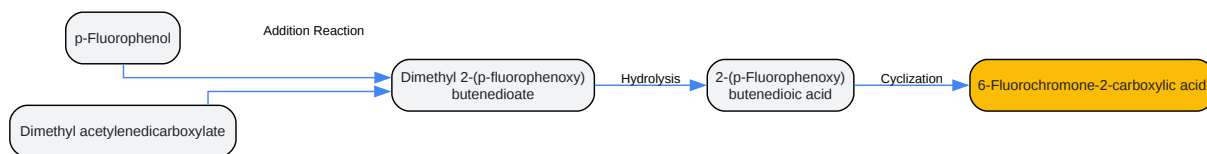
The fundamental physical and chemical properties of **6-Fluorochromone-2-carboxylic acid** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	99199-59-4	[3]
Molecular Formula	C ₁₀ H ₅ FO ₄	[3]
Molecular Weight	208.14 g/mol	[3][4]
Appearance	White to off-white powder/crystal	[3]
Melting Point	255-261 °C	[3]
Purity	≥ 98% (HPLC)	[3]
Storage Conditions	0-8°C	[3]

Synthesis

The synthesis of **6-Fluorochromone-2-carboxylic acid** is a multi-step process that can be initiated from p-fluorophenol. The overall synthetic pathway involves the formation of key intermediates, culminating in the desired chromone structure. While a detailed, consolidated experimental protocol is not readily available in public literature, the synthetic route can be outlined based on patent disclosures.

A key intermediate in this pathway is 2-(p-fluorophenoxy)butenedioic acid, which is then cyclized to form the chromone ring system.



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Caption: Synthesis workflow for **6-Fluorochromone-2-carboxylic acid**.

Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic acid (Downstream Product)

While a detailed protocol for the synthesis of **6-Fluorochromone-2-carboxylic acid** is not available, a well-documented procedure for its reduction to 6-fluorochroman-2-carboxylic acid exists. This highlights a significant application of the title compound as a direct precursor in further synthetic steps.

Reaction: Catalytic hydrogenation of **6-Fluorochromone-2-carboxylic acid**.

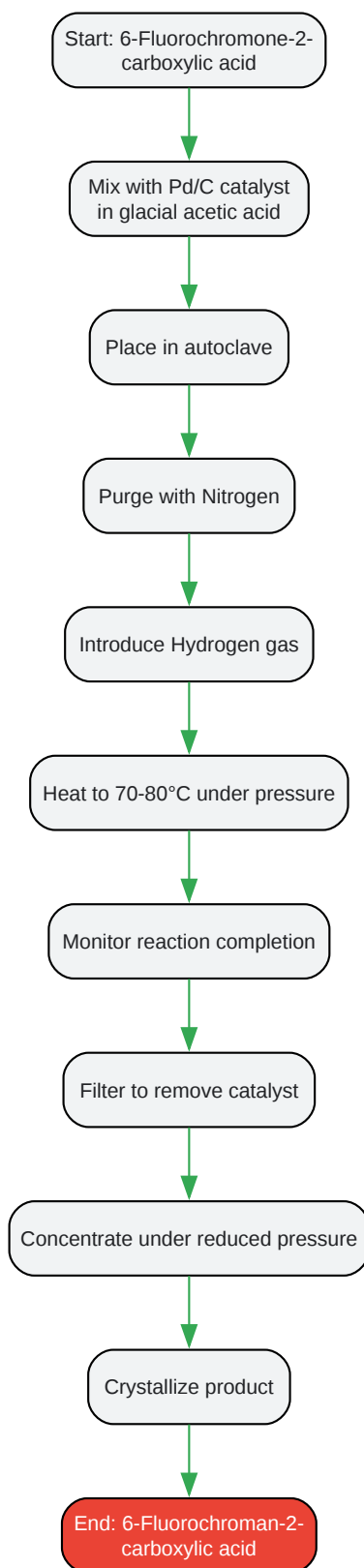
Materials:

- **6-Fluorochromone-2-carboxylic acid**
- Palladium on carbon (Pd/C) catalyst
- Glacial acetic acid
- Hydrogen gas
- Autoclave

Procedure:

- A mixture of **6-Fluorochromone-2-carboxylic acid** and a palladium-carbon (Pd/C) catalyst is prepared in glacial acetic acid.
- The mixture is placed in an autoclave.
- The system is purged with an inert gas, such as nitrogen, before introducing hydrogen.
- The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 70-80°C).
- The progress of the reaction is monitored until the uptake of hydrogen ceases.
- Upon completion, the catalyst is removed by filtration.

- The solvent (glacial acetic acid) is removed under reduced pressure.
- The resulting crude product is purified, typically by crystallization, to yield 6-fluorochroman-2-carboxylic acid.



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Caption: Experimental workflow for the reduction of **6-Fluorochromone-2-carboxylic acid**.

Spectroscopic Data

Detailed, quantitative spectroscopic data for **6-Fluorochromone-2-carboxylic acid** is not widely available in the public domain. However, based on its chemical structure, the following characteristic signals would be expected in its spectra.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic proton of the chromone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F coupling), the vinylic carbons, and the carboxylic acid carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the ketone and the carboxylic acid, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.14 g/mol).

Note: The absence of publicly available, specific spectral data is a significant limitation for the in-depth characterization of this compound. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the public domain to suggest that **6-Fluorochromone-2-carboxylic acid** possesses notable intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in the scientific literature and

commercial applications is that of a key building block in the synthesis of more complex, biologically active molecules.[1][3]

Applications

The principal application of **6-Fluorochromone-2-carboxylic acid** is as a key intermediate in the pharmaceutical industry.[3]

- Synthesis of Nebivolol: It is a critical precursor in the multi-step synthesis of Nebivolol, a beta-blocker used to treat hypertension.[1][2]
- Medicinal Chemistry: Its chromone scaffold and fluorine substitution make it a valuable starting material for the development of new therapeutic agents.[3]
- Fluorescent Probes: There is potential for its use in the development of fluorescent probes for biological imaging, although this application is less documented.[3]

Conclusion

6-Fluorochromone-2-carboxylic acid is a well-defined chemical entity with established physical and chemical properties. Its significance lies predominantly in its role as a pivotal intermediate in pharmaceutical synthesis, particularly for the cardiovascular drug Nebivolol. While a general synthetic pathway is understood, a detailed, publicly available experimental protocol for its synthesis is lacking. Similarly, comprehensive and quantitative spectroscopic data is not readily accessible. Future research and publications may provide more detailed insights into the synthesis and full characterization of this important chemical compound.

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